4-Amino-N,N-diethylbenzenesulfonamide

Description

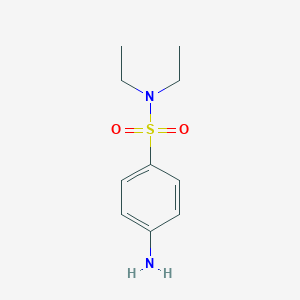

4-Amino-N,N-diethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at the para position, where the sulfonamide nitrogen atoms are each bonded to ethyl groups.

Properties

IUPAC Name |

4-amino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFVELCIFWEGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168964 | |

| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1709-39-3 | |

| Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1709-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT38BKB2T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent like dichloromethane and a reducing agent such as iron powder or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming sulfonic acids or sulfonyl chlorides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group or the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly employed.

Major Products:

Oxidation: Sulfonic acids, sulfonyl chlorides.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

4-Amino-N,N-diethylbenzenesulfonamide serves as an important intermediate in:

- The synthesis of dyes.

- The development of pharmaceuticals.

- The formulation of agrochemicals.

Biology

Research has highlighted its potential biological activities:

- Antimicrobial Properties : Studies indicate broad-spectrum antimicrobial efficacy against bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

- Anticancer Activity : Molecular docking studies suggest that derivatives may inhibit COX-2, an enzyme linked to inflammation and cancer progression.

Medicine

This compound is recognized for its role as a precursor in the development of sulfonamide-based drugs, which are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Industry

In industrial applications, it is utilized as a reagent in various chemical processes and in the production of specialty chemicals.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study demonstrated that new sulfonamide derivatives exhibited broad-spectrum antimicrobial efficacy against multiple bacterial strains, suggesting structural modifications can enhance antibacterial properties .

- Molecular Docking Studies : Research indicated that certain derivatives of this compound could effectively inhibit COX-2, highlighting its potential in anti-inflammatory therapies .

- Synthesis and Structural Analysis : Investigations into synthesis pathways revealed various methods for producing this compound, including condensation reactions that yield derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Key Structural and Spectral Data

- Molecular Formula : C₁₀H₁₆N₂O₂S

- NMR Data ():

- ¹H NMR : δ 7.75 (d, J = 8.8 Hz, 2H), 7.57 (d, J = 8.8 Hz, 2H), 3.22 (q, J = 7.2 Hz, 4H), 1.13 (t, J = 7.2 Hz, 6H).

- ¹³C NMR : δ 168.7 (SO₂), 141.6, 135.2 (aromatic carbons), 42.0 (N-CH₂), 14.2 (CH₃).

The diethyl substituents on the sulfonamide nitrogen contribute to increased lipophilicity compared to smaller alkyl or hydrogen substituents .

Comparison with Similar Sulfonamide Compounds

4-Amino-N,N-dimethylbenzenesulfonamide

4-Acetyl-N,N-diethylbenzenesulfonamide

- Molecular Formula: C₁₂H₁₇NO₃S ().

- Melting Point : 83–84°C.

- Key Differences: Functional Group: Acetyl group replaces the amino group at the 4-position. Reactivity: Serves as a precursor for enaminone synthesis () and subsequent heterocyclic derivatives (e.g., pyrazoles, triazolopyrimidines), highlighting its versatility in organic synthesis .

4-Amino-N-butyl-N-methylbenzenesulfonamide

4-Amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

- Molecular Formula : C₁₃H₁₁F₃N₂O₂S ().

- Key Differences :

- Substituents : Trifluoromethylphenyl group introduces strong electron-withdrawing effects, altering electronic properties and binding affinity in biological targets.

Comparative Data Table

Research Findings and Insights

- Structure-Activity Relationships: Diethyl and dimethyl substituents influence solubility and binding interactions. Diethyl derivatives may exhibit better membrane penetration but require balancing with toxicity profiles .

- Synthetic Flexibility: this compound’s amino group enables facile functionalization, such as acylation or condensation with DMF-DMA to form enaminones (). Dimethyl analogs are more constrained in derivatization due to steric hindrance .

Biological Activity

4-Amino-N,N-diethylbenzenesulfonamide (ADB) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of ADB, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₀H₁₆N₂O₂S

Molecular Weight : 216.31 g/mol

CAS Number : 1709-39-3

ADB features an amino group at the para position of a benzene ring, which is further substituted with a diethylsulfonamide group. This unique structure influences its solubility, stability, and interaction with biological targets, making it distinct from other sulfonamides.

The biological activity of ADB is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. Similar to other sulfonamides, ADB may exert its effects through the following mechanisms:

- Inhibition of Folate Synthesis : ADB likely competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. This inhibition disrupts bacterial growth by preventing the formation of essential nucleic acids and amino acids .

- Interference with Enzyme Activity : The compound can bind to the active sites of various enzymes, leading to inhibition of their activity. This can affect multiple biological pathways depending on the target enzyme.

Antimicrobial Activity

ADB has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that it may possess significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The following table summarizes some findings related to its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Klebsiella pneumoniae | 1500 µg/mL | 1500 µg/mL |

| Pseudomonas aeruginosa | 1500 µg/mL | 1500 µg/mL |

| Staphylococcus aureus | Not specified | Not specified |

These results suggest that ADB may be effective against resistant strains, highlighting its potential as a lead compound in antibiotic development .

Comparative Analysis with Similar Compounds

ADB's structural similarities with other sulfonamides provide insights into its unique biological activities. The following table highlights key comparisons:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Amino-N,N-dimethylbenzenesulfonamide | Dimethyl substitution on nitrogen | Different solubility and potential activity |

| Sulfanilamide | Contains an amino group and sulfonamide | First discovered sulfa drug; well-studied |

| N-(4-Aminobenzenesulfonyl)acetamide | Acetamide substitution | Different functional group leading to varied activity |

ADB's diethyl substitution enhances its solubility and may influence its interaction with biological targets compared to these analogs .

Case Studies and Research Findings

Several studies have investigated the biological activities of ADB and related compounds:

- Antimicrobial Evaluation : A study demonstrated that new sulfonamide derivatives exhibited broad-spectrum antimicrobial efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that modifications to the sulfonamide structure can enhance antibacterial properties .

- Molecular Docking Studies : Research involving molecular docking simulations indicated that certain derivatives of ADB could effectively inhibit COX-2, a target implicated in inflammation and cancer progression .

- Synthesis and Structural Analysis : Investigations into the synthesis pathways for ADB revealed that it could be produced via various methods, including condensation reactions that yield derivatives with enhanced biological activities .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Amino-N,N-diethylbenzenesulfonamide, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonylation of 4-amino-N,N-diethylaniline. A validated method involves reacting substituted acids (e.g., A10, A11, A12) with thionyl chloride to form acyl chlorides, followed by coupling with aminosulfonamides in pyridine. Key parameters include solvent choice (dry dioxane), reflux conditions (80–100°C), and stoichiometric control. For example, using dimethylformamide-dimethylacetal (DMF-DMA) in dry dioxane yields enaminone intermediates (85–90%) with confirmed E-configuration via NMR coupling constants (J = 12.25 Hz) . Alternative diazotization routes with aromatic amines show variable yields (60–75%) depending on electrophile reactivity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

Multi-technique characterization is essential:

- IR spectroscopy : Identifies sulfonamide S=O stretches (1160–1180 cm⁻¹) and N–H bends (1580–1620 cm⁻¹).

- ¹H NMR : Diethyl groups appear as quartets (δ 1.10–1.25 ppm, CH2CH3) and triplets (δ 3.30–3.50 ppm, NCH2). Olefinic protons in enaminone derivatives show distinct couplings (δ 5.79–7.72 ppm) .

- Elemental analysis : Validates purity (C, H, N within ±0.4% theoretical values).

- Mass spectrometry : Molecular ion peaks at m/z 192.2575 confirm the parent compound .

Q. What safety precautions are essential when handling 4-Amino-N,N-diethylbenilenzenesulfonamide?

Classified under GHS Category WARNING (H302: Harmful if swallowed):

- Use nitrile gloves (0.11 mm thickness) and chemical goggles.

- Store below 25°C in amber glass with PTFE-lined caps (max 40% RH).

- Decontaminate spills with 5% sodium bicarbonate. Thermal decomposition above 184°C requires vented storage .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing novel derivatives?

Systematic validation strategies include:

- Comparative analysis : Use authentic samples under identical instrumental conditions.

- 2D NMR (COSY, HSQC) : Resolves signal overlap in complex derivatives.

- X-ray crystallography : Determines absolute configuration (e.g., E-configuration confirmed via C=C bond length 1.34 Å in enaminones) .

- DSC analysis : Identifies polymorphic variations causing IR frequency shifts (±15 cm⁻¹) .

Q. What computational strategies predict biological activity of analogs?

Combine:

- QSAR modeling : Focus on sulfonamide descriptors (Hammett σ, Taft steric factors). Strong correlation (r² > 0.85) between logP and antimicrobial activity in electron-withdrawing analogs .

- Molecular docking (AutoDock Vina) : Targets like carbonic anhydrase IX show binding energies ≤−8.5 kcal/mol.

- Molecular dynamics (50 ns trajectories) : Validate stability via RMSD (<2.0 Å) of ligand-protein complexes .

Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?

Regioselectivity is governed by:

Q. How should conflicting reports on catalytic efficiency of metal complexes be addressed?

Resolve discrepancies via:

- Replication : Standardize catalyst loading (2–5 mol%) and solvent purity (≥99.9%).

- XPS analysis : Pd 3d5/2 binding energy shifts ≥0.8 eV confirm strong σ-donation.

- TOF measurements : Variations (120–450 h⁻¹) may arise from ligand decomposition (monitored via in situ FTIR at 1650 cm⁻¹) .

Methodological Notes

- Data Contradictions : Cross-validate synthetic yields using controlled kinetic studies (e.g., time-dependent HPLC monitoring).

- Advanced Characterization : Pair spectral data with computational simulations (e.g., DFT for NMR chemical shift prediction).

- Biological Assays : Use standardized MIC protocols for antimicrobial evaluation, accounting for solvent effects (DMSO ≤1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.